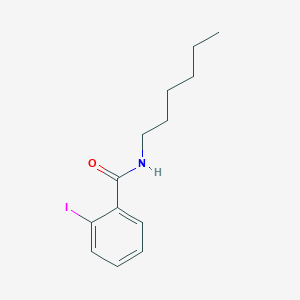

N-hexyl-2-iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-hexyl-2-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18INO/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMHWKKJSDWZHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes to N-hexyl-2-iodobenzamide

Traditional synthetic methods for this compound are built upon fundamental organic chemistry reactions. These routes are characterized by a stepwise approach involving the preparation of precursors, formation of the crucial amide linkage, and regioselective installation of the iodine substituent.

Precursor Synthesis and Intermediate Transformations

The primary precursors for the most direct synthesis are 2-iodobenzoic acid and n-hexylamine. 2-Iodobenzoic acid is commercially available or can be synthesized from anthranilic acid via a Sandmeyer reaction. n-Hexylamine is also a common and readily available reagent.

An alternative strategy involves preparing N-hexylbenzamide first, which then serves as the intermediate for a subsequent iodination step. This intermediate is synthesized from the reaction of benzoyl chloride (or benzoic acid) with n-hexylamine.

Amide Bond Formation Strategies

The central reaction in the synthesis is the formation of the amide bond. Conventional methods often suffer from drawbacks such as the need for hazardous reagents and the production of significant waste. scispace.comucl.ac.uk The most common strategy involves the activation of the carboxylic acid group of 2-iodobenzoic acid to facilitate nucleophilic attack by n-hexylamine.

Common activating agents include:

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂): These reagents convert the carboxylic acid into a highly reactive acyl chloride. The acyl chloride is then treated with n-hexylamine, typically in the presence of a base like triethylamine or pyridine (B92270) to neutralize the HCl byproduct. scispace.com

Carbodiimides: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, especially in pharmaceutical chemistry, to facilitate amide bond formation under milder conditions. ucl.ac.uk

Other Coupling Reagents: A variety of other reagents like 1,1'-Carbonyldiimidazole (CDI) and n-propylphosphonic acid anhydride (T3P) are also employed to promote amidation. ucl.ac.uk

These methods, while effective, often require stoichiometric amounts of activating reagents, leading to poor atom economy and generating substantial chemical waste. ucl.ac.uk

Regioselective Iodine Introduction Techniques

An alternative to starting with 2-iodobenzoic acid is to introduce the iodine atom onto the N-hexylbenzamide scaffold. This requires a method for regioselective C-H functionalization, specifically at the ortho position to the amide directing group. Traditional electrophilic aromatic iodination of anilides typically yields a mixture of ortho and para isomers, with the para product often dominating. rsc.org

Modern methods have achieved high regioselectivity for ortho-iodination through transition metal catalysis. Iridium and Palladium-based catalysts have proven particularly effective. For instance, an iridium-catalyzed C-H iodination using N-iodosuccinimide (NIS) as the iodine source can selectively functionalize the ortho position of benzamides. acs.orgnih.gov The addition of an acid additive, such as pivalic acid (PivOH), can enhance the reaction's conversion and selectivity. acs.org

| Catalyst System | Iodine Source | Key Conditions | Selectivity | Reference |

|---|---|---|---|---|

| [Cp*Ir(H₂O)₃]SO₄ / PivOH | NIS | HFIP, 40-60°C | High ortho-selectivity | acs.org |

| Pd(OAc)₂ / CsOAc | I₂ | DMSO, 65°C | High ortho-selectivity | nih.gov |

Development of Novel Synthetic Approaches and Route Optimization

Recent research has focused on developing more efficient, sustainable, and cost-effective methods for synthesizing N-substituted benzamides, including this compound. These efforts center on the use of catalysis and the application of green chemistry principles.

Catalytic Strategies for Efficient Synthesis (e.g., Palladium-Catalyzed Couplings)

Palladium catalysts are exceptionally versatile and have been employed in various C-H functionalization and cross-coupling reactions to construct molecules like this compound.

Palladium-Catalyzed C-H Iodination: Palladium(II) acetate can catalyze the ortho-C-H iodination of benzamides using molecular iodine (I₂) as the sole oxidant, which is a cheaper and milder reagent than NIS. nih.gov This method offers an operationally simple and practical route to ortho-iodinated benzamides. The reaction is compatible with a wide range of functional groups. nih.gov

Palladium-Catalyzed Amidation: While less common for this specific transformation, palladium-catalyzed methods for amide bond formation exist. These typically involve the coupling of aryl halides with amines. In the context of this compound, this would involve a palladium-catalyzed N-arylation of hexylamine with a 2-iodobenzoyl equivalent. nih.gov Such tandem reactions can efficiently form multiple bonds in a single operation. nih.gov

| Parameter | Condition |

|---|---|

| Substrate | Benzamide derivative |

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Iodine Source | I₂ (2.5 equiv.) |

| Additives | CsOAc (1.2 equiv.), K₂S₂O₈ (0.2 equiv.) |

| Solvent | DMSO |

| Temperature | 65 °C |

| Time | 16 h |

Data sourced from: nih.gov

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For benzamide synthesis, this involves developing solvent-free reactions, using non-toxic catalysts, and improving atom economy. scispace.com

Solvent-Free Synthesis: Amides can be synthesized directly from a carboxylic acid and an amine (or urea) under solvent-free conditions, often using a catalyst like boric acid. scispace.comsciepub.com These methods are simple, rapid, and avoid the use of hazardous solvents. scispace.com

Catalytic Direct Amidation: Boric acid can catalyze the direct amidation of carboxylic acids and amines by forming a mixed anhydride intermediate that is more reactive towards the amine. sciepub.com This avoids the need for stoichiometric activating agents.

Biocatalysis: Enzymes are increasingly used for amide bond formation as a green alternative to traditional chemical methods. Hydrolases can be used in low-water systems to drive the reaction equilibrium towards amide synthesis. ATP-dependent enzymes also show promise for forming amide bonds in aqueous media. rsc.org

Alternative Reagents: Using reagents like vinyl benzoate for the direct introduction of a benzamido-moiety under solvent-free conditions represents another green approach. tandfonline.com

These sustainable approaches offer cleaner and more efficient pathways for the industrial production of this compound and related compounds. rsc.org

Flow Chemistry Applications in Benzamide Synthesis

Flow chemistry has emerged as a powerful technology in chemical synthesis, offering substantial advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters like temperature and pressure, improved safety when handling hazardous reagents, and streamlined scalability. researchgate.netnih.govjst.org.in For the synthesis of benzamides, flow chemistry enables rapid reaction optimization and can lead to higher yields and purer products. nih.gov

The amide bond formation, central to the synthesis of this compound, can be efficiently conducted in continuous-flow systems. A typical process involves pumping a stream of an activated carboxylic acid (like 2-iodobenzoyl chloride) and a stream of an amine (n-hexylamine) to a mixing point, followed by their passage through a heated reactor coil. The short residence time required at elevated temperatures often leads to rapid and clean conversion to the desired amide. acs.org This methodology minimizes the formation of byproducts that can occur during long reaction times in batch synthesis. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Benzamide Synthesis

| Feature | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Control | Less precise control over temperature and mixing, potential for hotspots. | Precise control over temperature, pressure, and residence time. jst.org.in |

| Safety | Handling of large quantities of hazardous reagents and intermediates. | In situ generation and immediate consumption of unstable or hazardous reagents in small volumes. acs.org |

| Scalability | Often requires re-optimization of reaction conditions for scale-up. | Readily scalable by running the system for longer durations or by parallelization ("numbering-up"). |

| Efficiency | Can have longer reaction times and more complex work-up procedures. | Often results in faster reactions, higher yields, and simplified purification. nih.govjst.org.in |

| Product Quality | Potential for greater byproduct formation due to prolonged reaction times. | Improved product purity and consistency due to uniform reaction conditions. researchgate.net |

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for exploring structure-activity relationships (SAR) in drug discovery and for fine-tuning material properties. nih.govresearchgate.net This involves systematic modifications to the core structure.

Systematic Structural Modification Strategies (e.g., Alkyl Chain and Aryl Ring Substitutions)

Structural modification is a key strategy for optimizing the properties of a lead compound. For this compound, modifications can be systematically applied to both the N-alkyl chain and the 2-iodobenzoyl moiety.

Alkyl Chain Modification: The N-hexyl group can be varied to explore the impact of chain length, branching, and the introduction of cyclic structures. For instance, the hexyl chain could be shortened (e.g., butyl, ethyl) or lengthened (e.g., octyl, decyl) to modulate lipophilicity. Introducing branching (e.g., using isohexylamine or neohexylamine) or cyclic moieties (e.g., cyclohexylmethylamine) can influence the compound's conformational flexibility and interaction with biological targets. The synthesis of such N-alkyl amides can be achieved via the N-alkylation of a primary benzamide with various alcohols, a method that is attractive due to the wide availability of alcohols and the generation of water as the only byproduct. nih.govresearchgate.net

Aryl Ring Substitution: The 2-iodophenyl ring offers multiple positions for substitution. The iodine atom itself can be replaced by other halogens (Br, Cl, F) to modulate electronic properties and potential halogen bonding interactions. Furthermore, other substituents (e.g., methoxy, nitro, methyl groups) can be introduced at positions 3, 4, 5, or 6 of the aromatic ring. These modifications can significantly alter the molecule's electronic distribution, steric profile, and metabolic stability. nih.gov Such derivatives are typically synthesized from the corresponding substituted anilines or benzoic acids. researchgate.net

Table 2: Examples of Systematic Structural Modifications for this compound

| Modification Area | Original Group | Example Modified Groups | Synthetic Precursor Examples |

| N-Alkyl Chain | n-hexyl | n-butyl, isobutyl, cyclohexyl, benzyl | n-butylamine, isobutylamine, cyclohexylamine, benzylamine |

| Aryl Ring Halogen | 2-iodo | 2-bromo, 2-chloro, 4-iodo | 2-bromobenzoic acid, 2-chlorobenzoic acid, 4-iodobenzoic acid |

| Aryl Ring Substitution | Hydrogen (at C4) | 4-methoxy, 4-nitro, 4-methyl | 2-iodo-4-methoxybenzoic acid, 2-iodo-4-nitrobenzoic acid |

Combinatorial Synthesis and Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of structurally related compounds, known as libraries. nih.gov This approach is highly valuable for identifying new compounds with desired biological activities. For this compound, a combinatorial library could be generated by reacting a set of diverse benzoic acids with a variety of amines.

One common method is parallel synthesis, where reactions are carried out simultaneously in separate wells of a microtiter plate. For example, a library of benzamides could be created by reacting an array of substituted 2-iodobenzoic acids with an array of primary and secondary amines. This strategy allows for the systematic exploration of how different substituents on both the aryl ring and the amine component affect the compound's properties. The use of automated liquid handlers and purification systems can greatly accelerate the synthesis and isolation of library members.

Stereoselective Synthesis of Chiral Analogues (if applicable)

While this compound itself is achiral, chirality can be introduced through structural modification to create stereoisomers, which may exhibit different biological activities. Chirality could be introduced by:

Modifying the N-alkyl chain: Using a chiral amine, such as (R)- or (S)-1-methylpentylamine, instead of n-hexylamine would result in a chiral N-alkyl-2-iodobenzamide. The synthesis would involve standard amide coupling reactions using an enantiomerically pure amine.

Creating Atropisomers: If bulky substituents were introduced at the positions ortho to the amide bond on both the aryl ring and the nitrogen atom, rotation around the aryl-carbonyl bond could be restricted, leading to stable atropisomers (axially chiral enantiomers). The enantioselective synthesis of such atropisomeric benzamides can be achieved using chiral catalysts or auxiliaries. nih.gov For instance, a peptide-catalyzed bromination has been used to create atropisomeric benzamides. nih.gov

Introducing a stereocenter on the aryl ring: While less common for this specific scaffold, modifications could theoretically introduce a chiral center within a substituent on the benzene (B151609) ring.

The stereoselective synthesis of such chiral analogues often requires specialized methods, such as asymmetric catalysis or the use of chiral auxiliaries, to control the formation of the desired stereoisomer. nih.govrsc.org For example, chiral enamides have been used in highly regio- and stereoselective fluorination reactions to produce chiral α-fluoro-imides.

Pharmacological Characterization and Biological Activity Preclinical Focus

In Vitro Receptor Binding and Ligand Affinity Profiling

Studies on related iodinated benzamide (B126) analogues have explored their potential as imaging agents for various receptors, such as dopamine (B1211576) and sigma receptors. However, specific data for N-hexyl-2-iodobenzamide is not available.

Identification of Potential Molecular Targets

No studies identifying specific molecular targets for this compound were found in the reviewed scientific literature.

Radioligand Displacement Assays

There are no published radioligand displacement assays detailing the binding of this compound to any specific receptor.

Competitive Binding Affinity Determinations (e.g., Ki, IC50)

No data on the competitive binding affinity (Kᵢ or IC₅₀ values) of this compound for any molecular target are currently available in public databases.

Interactive Data Table: Competitive Binding Affinity of this compound

Enzyme Inhibition and Activation Studies

While various chemical compounds are known to modulate the activity of enzymes like Hsp27, Tubulin, COX, and USP7, no such studies have been published for this compound.

Kinetic Characterization of Enzyme Modulation

In the absence of identified enzyme targets, no kinetic characterization studies for enzyme modulation by this compound have been performed or published.

Interactive Data Table: Enzyme Inhibition Profile of this compound

Based on a thorough review of available scientific literature, there is currently no published preclinical data on the pharmacological characterization and biological activity of this compound within the scope of this article's outline. Future research would be necessary to identify its potential molecular targets, characterize its receptor binding affinity, and investigate its effects on various enzyme systems.

Mechanistic Elucidation of Action

Molecular Target Identification and Validation

The initial and pivotal step in understanding the mechanism of action of any bioactive compound is the identification and subsequent validation of its direct molecular target(s) within a biological system. This process is fundamental to deciphering how the compound exerts its effects at a molecular level. Common strategies to achieve this include affinity-based chemical proteomics, unbiased systematic proteomics, and genetic perturbation techniques. However, specific research applying these methods to N-hexyl-2-iodobenzamide has not been identified in publicly accessible scientific literature.

Affinity-based probes are powerful tools for target identification. This technique typically involves chemically modifying the compound of interest—in this case, this compound—to incorporate a reactive group and a reporter tag, such as biotin (B1667282). This modified probe is then introduced into a cellular lysate or living cells, where it covalently binds to its protein targets. Subsequent pull-down of the probe-protein complexes using affinity chromatography (e.g., streptavidin beads for biotin-tagged probes) allows for the isolation of the target proteins. These proteins are then identified using mass spectrometry.

A comprehensive search of scientific databases did not yield any studies describing the synthesis or application of an affinity-based probe for this compound to identify its molecular targets.

Proteomics offers a range of unbiased methods for identifying a compound's molecular target without the need for chemical modification of the compound itself. Techniques such as thermal proteome profiling (TPP) or limited proteolysis-mass spectrometry (LiP-MS) are based on the principle that the binding of a small molecule to its target protein can alter the protein's physical or chemical properties, such as its thermal stability or its susceptibility to proteolytic digestion. By comparing the proteome-wide changes in these properties in the presence versus the absence of the compound, potential targets can be identified.

There are currently no published studies that have employed proteomics-based deconvolution strategies to identify the molecular targets of this compound.

Genetic perturbation studies, such as those using CRISPR-Cas9 for gene knockout or RNA interference (RNAi) for gene knockdown, can provide crucial evidence for target validation. If the inactivation or reduced expression of a specific gene results in a cellular phenotype that mimics or alters the response to the compound, it strongly suggests that the protein encoded by that gene is a target or is involved in the compound's mechanism of action.

No research articles detailing the use of genetic perturbation studies to identify or validate the molecular target(s) of this compound have been found.

Downstream Signaling Cascade Analysis

Once a molecular target is identified, the next step is to elucidate the downstream signaling pathways that are modulated by the interaction between the compound and its target. This involves a broader analysis of the cellular response at the level of gene expression, protein expression, and post-translational modifications.

Transcriptomic profiling, often performed using RNA sequencing (RNA-seq), provides a global view of the changes in gene expression that occur in cells upon treatment with a compound. Similarly, proteomic profiling, typically conducted using mass spectrometry, quantifies the changes in the abundance of thousands of proteins. These analyses can reveal the cellular processes and pathways that are affected by the compound's activity.

No data from transcriptomic or proteomic profiling studies on cells or tissues treated with this compound are available in the public scientific literature.

The function of many proteins is regulated by post-translational modifications (PTMs), such as phosphorylation, ubiquitination, and acetylation. A compound's interaction with its target can lead to changes in the activity of enzymes that catalyze these modifications, resulting in altered PTM patterns on downstream proteins. The analysis of these changes, often through specialized mass spectrometry-based techniques, can provide detailed insights into the signaling cascades affected by the compound.

There is no available research that has investigated the effects of this compound on post-translational modification landscapes within cells.

Ligand-Target Interaction Mode Characterization

The precise molecular interactions between this compound and its putative biological target have not been characterized using high-resolution structural or biophysical methods. The following subsections outline the standard experimental approaches that would be necessary to elucidate these interactions; however, it is important to note that the data for this compound is not available.

Co-crystallography and Cryo-EM are powerful techniques used to determine the three-dimensional structure of a ligand bound to its target protein. These methods can reveal the precise binding orientation of the ligand, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon ligand binding.

Currently, there are no publicly available crystal or Cryo-EM structures of this compound in complex with a biological target. The successful application of these techniques would require the identification and purification of the target protein, followed by the formation of a stable complex with this compound that is amenable to crystallization or vitrification for imaging.

NMR spectroscopy is a versatile tool for studying protein-ligand interactions in solution. nih.govresearchgate.netnih.gov Techniques such as chemical shift perturbation (CSP) mapping can identify the binding site on a protein by monitoring changes in the chemical shifts of backbone amide protons and nitrogens upon addition of the ligand. nih.gov This method provides valuable information about the location of the binding pocket and can be used to determine the dissociation constant of the interaction. nih.gov

No NMR studies have been published that map the binding site of this compound on a target protein. Such an investigation would involve preparing an isotopically labeled (e.g., ¹⁵N, ¹³C) sample of the target protein and titrating it with the compound while acquiring a series of heteronuclear single quantum coherence (HSQC) spectra.

HDX-MS is a sensitive technique that measures the rate of deuterium exchange of backbone amide hydrogens, providing insights into protein conformation and dynamics. nih.gov When a ligand binds to a protein, it often protects the binding site and any allosterically affected regions from solvent exchange, resulting in a reduced rate of deuterium uptake. researchgate.net This information can be used to map the ligand binding site and identify conformational changes induced by binding. researchgate.net

There are no available HDX-MS data for this compound interacting with a protein target. A typical HDX-MS experiment would involve incubating the target protein with and without this compound in a deuterated buffer, followed by quenching the exchange reaction, digesting the protein, and analyzing the resulting peptides by mass spectrometry to measure the extent of deuterium incorporation.

Structure Activity Relationship Sar Studies and Molecular Design

Quantitative Structure-Activity Relationship (QSAR) Modeling

Predictive Modeling for Novel Analogues

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, serves as a powerful computational tool in the rational design of novel N-hexyl-2-iodobenzamide analogues. While specific QSAR models for this compound are not extensively published, the principles can be applied based on studies of related benzamide (B126) derivatives. The primary goal of QSAR is to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A typical QSAR study for this compound analogues would involve the following steps:

Data Set Compilation: A series of this compound derivatives would be synthesized with variations in the hexyl chain, the iodo-substituent on the benzoyl ring, and the amide linkage. The biological activity of these compounds, for instance, their anthelmintic potency, would be determined experimentally.

Descriptor Calculation: For each analogue, a range of molecular descriptors would be calculated. These can be categorized as:

Topological descriptors: Which describe the atomic connectivity in the molecule.

Electronic descriptors: Such as dipole moment and partial charges, which are crucial for understanding electrostatic interactions.

Steric descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which influences membrane permeability and solubility.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest), a correlation is established between the calculated descriptors and the observed biological activity. For instance, a hypothetical QSAR model for anthelmintic benzamides might reveal that increased lipophilicity of the N-alkyl chain and specific electronic properties of the benzoyl ring are critical for activity.

Model Validation: The predictive power of the developed QSAR model is rigorously validated using both internal (e.g., leave-one-out cross-validation) and external test sets of compounds not used in the model generation.

By employing such predictive models, medicinal chemists can prioritize the synthesis of novel this compound analogues that are predicted to have enhanced activity, thereby saving time and resources in the drug discovery process.

Rational Design and Lead Optimization Strategies

Rational design and lead optimization are iterative processes that aim to enhance the desirable properties of a lead compound like this compound while minimizing any undesirable characteristics. These strategies rely on an understanding of the compound's structure-activity relationship and its interaction with the biological target.

Bioisosteric Replacement and Scaffold Hopping

Bioisosteric Replacement

Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another group that has similar physical or chemical properties, with the aim of creating a new compound with similar or improved biological activity. This is a key strategy in lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

In the context of this compound, a primary target for bioisosteric replacement is the amide bond. While crucial for the activity of many benzamides, the amide group can be susceptible to hydrolysis by proteases, potentially limiting its metabolic stability. Research on related anthelmintic benzamides, such as Wact-11, has shown that replacing the amide oxygen with sulfur (to form a thioamide) or selenium (to form a selenoamide) can maintain or even enhance activity. nih.gov

The following table summarizes the effects of various bioisosteric replacements of the amide group in a Wact-11 analogue on the motility of the nematode C. elegans. nih.gov

| Compound/Modification | Bioisosteric Replacement of Amide | Motility Reduction (%) in C. elegans |

| Reference Benzamide | None (Amide) | 100 |

| Thioamide Analogue | C=O replaced with C=S | 92 |

| Selenoamide Analogue | C=O replaced with C=Se | 100 |

| Urea (B33335) Analogue | C=O replaced with NH-C=O | 47 |

| Sulfonamide Analogue | C=O replaced with SO2 | No significant activity |

This data suggests that for this class of compounds, thioamides and selenoamides are excellent bioisosteres for the amide group, likely due to their ability to maintain key hydrogen bonding interactions while potentially altering electronic properties and metabolic stability. nih.gov Conversely, larger or more significant electronic changes, such as in the urea and sulfonamide analogues, were not well-tolerated, leading to a substantial loss of activity. nih.gov These findings provide a rational basis for designing novel this compound analogues with potentially improved pharmacokinetic profiles.

Scaffold Hopping

Scaffold hopping is a more drastic approach to lead optimization where the core structure (scaffold) of a molecule is replaced with a structurally different one, while maintaining the original compound's biological activity. researchgate.net This strategy is often employed to discover new chemical series with improved properties or to circumvent existing patents.

Starting from the this compound scaffold, one could envision several scaffold hopping strategies:

Heterocycle Replacements: The iodobenzoyl moiety could be replaced by various heterocyclic rings that can present substituents in a similar spatial orientation. For example, a substituted pyridine (B92270) or pyrimidine (B1678525) ring could mimic the hydrogen bonding and hydrophobic interactions of the original phenyl ring.

Ring Opening/Closure: The benzamide core could be modified by opening the phenyl ring to create a more flexible acyclic structure, or by incorporating the N-hexyl chain into a new ring system to create a more rigid analogue.

The goal of scaffold hopping is to identify novel chemotypes that retain the key pharmacophoric features of this compound responsible for its biological activity, while offering advantages in terms of synthesis, intellectual property, or drug-like properties.

Design of Targeted Chemical Probes and Ligands

The development of targeted chemical probes and ligands based on the this compound scaffold is essential for studying its mechanism of action, identifying its biological target(s), and visualizing its distribution in biological systems. A chemical probe is a small molecule that is used to study and manipulate biological systems, often by binding to a specific protein target.

The design of a chemical probe based on this compound would typically involve the incorporation of three key features:

A recognition element: This is the core this compound structure, which is responsible for binding to the target protein.

A reactive group: This is a moiety that can form a covalent bond with the target protein upon activation, for example, by light (a photoreactive group like a diazirine or benzophenone). This allows for irreversible labeling of the target.

A reporter tag: This is a group that allows for the detection and identification of the probe-target complex. Common reporter tags include fluorescent dyes for imaging or biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry.

An example of this approach can be seen in the development of photoreactive benzamide probes for histone deacetylase 2 (HDAC2). unife.it In these probes, a benzamide scaffold serves as the recognition element, while aryl and alkyl azide (B81097) groups are incorporated as photoreactive moieties. These probes have been shown to be potent and selective inhibitors of HDAC1 and 2 and are effective in crosslinking to their target enzyme. unife.it

Similarly, a targeted chemical probe derived from this compound could be designed by strategically attaching a photoreactive group and a reporter tag at positions on the molecule that are not critical for its biological activity. Such probes would be invaluable tools for target validation and for elucidating the molecular pathways modulated by this class of compounds.

Computational Chemistry and Molecular Modeling

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) is a powerful strategy employed when the three-dimensional structure of the biological target is unknown or not well-defined. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, LBDD methods can identify the key chemical features responsible for their biological effects.

Pharmacophore modeling is a cornerstone of LBDD. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For a series of benzamide (B126) derivatives with known biological activity, a pharmacophore model can be generated to understand the crucial features for their action. nih.govnih.gov This model can then be used as a 3D query to screen large virtual databases of chemical compounds. dergipark.org.trnih.gov The goal of this virtual screening is to identify novel molecules that match the pharmacophore and are therefore likely to be active. For instance, a pharmacophore model for N-hexyl-2-iodobenzamide and its analogs might reveal the importance of the benzamide core for hydrogen bonding, the hexyl group for hydrophobic interactions, and the iodine atom for specific halogen bonding or steric interactions.

A hypothetical pharmacophore model for this compound could consist of the following features:

| Feature Type | Location |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide |

| Hydrogen Bond Donor | Amide nitrogen |

| Hydrophobic Group | Hexyl chain |

| Aromatic Ring | Phenyl ring |

This table is interactive. You can sort and filter the data.

This model could then be used to search for new compounds that could have similar biological activities.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies establish a mathematical correlation between the biological activity of a set of compounds and their 3D molecular properties. rutgers.edu Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used to build these models. nih.govnih.gov

In a 3D-QSAR study of this compound and its analogs, the molecules would be aligned based on a common scaffold. CoMFA calculates the steric and electrostatic fields around each molecule, while CoMSIA considers additional properties like hydrophobicity, and hydrogen bond donor and acceptor fields. semanticscholar.orgresearchgate.net The resulting data is then analyzed using statistical methods to generate a predictive model.

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a CoMFA contour map might indicate that increasing steric bulk in the region of the hexyl chain is favorable for activity, while a CoMSIA map might show that adding a hydrogen bond acceptor at a specific position on the benzoyl ring would be beneficial. These insights are invaluable for guiding the design of more potent analogs. nih.gov

A hypothetical summary of a 3D-QSAR study on a series of benzamide derivatives could be presented as follows:

| Model | q² | r² | Predictive r² |

| CoMFA | 0.65 | 0.92 | 0.78 |

| CoMSIA | 0.71 | 0.95 | 0.82 |

This table is interactive. You can sort and filter the data. q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; Predictive r²: correlation coefficient for an external test set.

Structure-Based Drug Design Approaches

When the 3D structure of the biological target is available, structure-based drug design (SBDD) methods can be employed. These techniques utilize the detailed atomic information of the target's binding site to design and predict how a ligand will interact with it.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ekb.eg This method involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their predicted binding affinity. nih.govekb.eg

In the case of this compound, if a target protein has been identified, molecular docking could be used to predict its binding mode. mdpi.com The simulation would reveal key interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues in the binding pocket, hydrophobic interactions of the hexyl chain, and potential halogen bonds involving the iodine atom. The docking score provides an estimate of the binding affinity, which can be used to rank different analogs and prioritize them for synthesis. semanticscholar.org

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. chemrxiv.orgnih.gov MD simulations track the movements of atoms in the ligand-target complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein.

An MD simulation of the this compound-target complex would reveal how the ligand settles into the binding pocket and how the protein adapts to its presence. This can help to identify key stable interactions that contribute to binding and can also reveal the role of water molecules in mediating the interaction. The dynamic information from MD simulations is crucial for refining the understanding of the binding mechanism.

A more rigorous method for predicting binding affinity is the calculation of binding free energy. researchgate.net Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from MD simulation trajectories. nih.gov These methods calculate the change in free energy when the ligand binds to the protein, providing a more accurate prediction of the binding affinity than docking scores alone. semanticscholar.orgnih.gov

For this compound, binding free energy calculations could be used to quantitatively compare the binding affinities of a series of analogs. springernature.com This information is highly valuable for lead optimization, as it allows for a more precise prediction of how changes in the chemical structure will affect the potency of the compound.

A hypothetical comparison of binding free energies for this compound and a related analog could be:

| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (kcal/mol) |

| This compound | -8.5 | -10.2 |

| N-pentyl-2-iodobenzamide | -8.1 | -9.5 |

This table is interactive. You can sort and filter the data.

In Silico Property Prediction and ADME/Tox Profiling (Theoretical)

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with the toxicity (Tox) profile of a compound, is crucial to de-risk its development. For this compound, various computational models can be employed to estimate these parameters. These predictions are based on its structural similarity to known compounds and established quantitative structure-activity relationship (QSAR) models.

The introduction of a hexyl group is expected to increase the lipophilicity of the molecule, which can significantly influence its ADME profile. The presence of the iodine atom also modulates its electronic and steric properties, which in turn affects its interactions with biological targets and metabolic enzymes.

A theoretical ADME/Tox profile for this compound can be generated using various predictive software. The data presented below is a hypothetical profile based on such computational tools.

Interactive Data Table: Predicted ADME/Tox Properties of this compound

| Property Category | Parameter | Predicted Value | Implication |

| Absorption | Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Likely to have good intestinal membrane permeability. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited access to the central nervous system. |

| Plasma Protein Binding (PPB) | High (>90%) | Expected to be highly bound to plasma proteins. | |

| Metabolism | CYP2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions. |

| CYP3A4 Inhibition | Likely Inhibitor | Potential for drug-drug interactions. | |

| Excretion | Renal Organic Cation Transporter 2 (OCT2) Inhibition | Unlikely | Low probability of interfering with renal clearance of other drugs via this transporter. |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Unlikely to cause DNA mutations. |

| hERG I Inhibition | Low Risk | Low potential for cardiotoxicity. | |

| Hepatotoxicity | Moderate Risk | May have some potential for liver toxicity. |

Detailed Research Findings:

Lipophilicity and Solubility: The calculated LogP (partition coefficient) for this compound is predicted to be in a range that favors good membrane permeability, a key factor for oral absorption. However, this increased lipophilicity might also lead to lower aqueous solubility, which could present formulation challenges.

Metabolic Stability: The benzamide moiety can be subject to hydrolysis by amidases. The N-hexyl chain may undergo oxidation via cytochrome P450 (CYP) enzymes. The iodine atom on the aromatic ring could potentially influence the metabolic pathways by altering the electronic density of the ring and creating steric hindrance.

Toxicity Predictions: While generally predicted to be non-mutagenic, some in silico models may flag the iodinated aromatic ring for further investigation regarding potential toxicities, such as hepatotoxicity. The predictions for hERG inhibition are generally favorable, suggesting a lower risk of cardiac-related adverse effects.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and stability of a molecule. For this compound, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential, all of which are fundamental to its chemical behavior and biological activity.

Key Parameters from Quantum Chemical Calculations:

DFT calculations would typically be performed using a basis set such as B3LYP/6-31G(d,p) to optimize the molecular geometry and compute various electronic properties.

Interactive Data Table: Theoretical Quantum Chemical Properties of this compound

| Property | Predicted Value | Significance |

| Energy of HOMO (Highest Occupied Molecular Orbital) | -6.2 eV | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a greater tendency to donate electrons. |

| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | -0.8 eV | Represents the electron-accepting ability. A lower LUMO energy indicates a greater propensity to accept electrons. |

| HOMO-LUMO Energy Gap (ΔE) | 5.4 eV | A larger energy gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~3.5 D | A significant dipole moment indicates a polar nature, which can influence solubility and interactions with polar biological targets. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen and iodine; Positive potential around the amide N-H group. | The MEP map highlights regions of electrophilic and nucleophilic character, predicting sites for intermolecular interactions. |

Detailed Research Findings:

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is likely to be localized on the iodobenzamide ring, particularly on the iodine and the aromatic system, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be distributed over the carbonyl group and the aromatic ring, suggesting these are the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of the molecule's stability; a larger gap implies greater stability.

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution. For this compound, the region around the carbonyl oxygen is predicted to be electron-rich (negative potential), making it a likely site for hydrogen bond acceptance. Conversely, the hydrogen atom of the amide group is electron-deficient (positive potential), making it a potential hydrogen bond donor. The iodine atom, due to its electronegativity and polarizability, also contributes to a region of negative potential. These features are crucial for understanding how the molecule might bind to a biological receptor.

Natural Bond Orbital (NBO) Analysis: NBO analysis can further detail the intramolecular charge transfer and delocalization of electrons. It can quantify the strength of hydrogen bonds and other non-covalent interactions, providing a more profound understanding of the molecule's conformational preferences and stability.

Preclinical Pharmacokinetics and Metabolism Studies in Vitro/animal Models

In Vitro Absorption and Distribution Studies

In vitro absorption and distribution studies are designed to predict how a compound might be taken up into the body and where it might travel. These assays provide early insights into bioavailability and tissue exposure.

To assess the potential for oral absorption, a compound's permeability across the intestinal barrier is evaluated. The Caco-2 cell line, which consists of human epithelial colorectal adenocarcinoma cells, is a widely accepted model for this purpose. nih.govresearchgate.net When cultured on semi-permeable filter supports, these cells differentiate into a monolayer that exhibits many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions. nih.govnih.gov The apparent permeability coefficient (Papp) is calculated by measuring the rate at which the compound transverses this cell monolayer. researchgate.net

Research Findings for N-hexyl-2-iodobenzamide: No data from Caco-2 or other membrane permeability assays for this compound are available in the public domain.

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical pharmacokinetic parameter. This is because, generally, only the unbound fraction of a drug is free to distribute into tissues and interact with its pharmacological target. nih.govmdpi.com High plasma protein binding can limit the amount of free drug available, affecting its efficacy and clearance. Equilibrium dialysis and ultrafiltration are standard methods used to determine the percentage of a compound that remains unbound in plasma. nih.gov

Research Findings for this compound: There are no published studies detailing the plasma protein binding characteristics of this compound.

Predicting a compound's ability to penetrate specific tissues, particularly the brain, is crucial for drugs targeting the central nervous system. The blood-brain barrier (BBB) is a specialized endothelial cell barrier that strictly regulates the passage of substances into the brain. nih.govnih.gov In vitro models of the BBB, often utilizing cultured brain endothelial cells, can provide an initial assessment of a compound's potential to cross this barrier. nih.gov

Research Findings for this compound: No information regarding the in vitro tissue distribution or brain penetration potential of this compound has been reported.

In Vitro Metabolism Studies

In vitro metabolism studies are essential for predicting how a compound will be cleared from the body and for identifying potential drug-drug interactions. The liver is the primary site of drug metabolism. creative-bioarray.com

The metabolic stability of a compound is assessed to estimate its rate of clearance by the liver. springernature.com This is commonly evaluated using two types of liver-derived preparations:

Hepatic Microsomes: These are subcellular fractions containing the endoplasmic reticulum, which is rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. creative-bioarray.combienta.net They are a cost-effective and high-throughput tool for initial stability screening. creative-bioarray.com

Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, offering a more complete picture of metabolic clearance. creative-biolabs.comnih.gov

In these assays, the disappearance of the parent compound is monitored over time to calculate parameters such as half-life (t½) and intrinsic clearance (Clint). bienta.net

Research Findings for this compound: Data on the metabolic stability of this compound in human or animal-derived hepatic microsomes or hepatocytes are not publicly available.

Assessing a compound's potential to interact with CYP enzymes is a critical step in preclinical safety evaluation to prevent adverse drug-drug interactions. nih.gov

CYP Inhibition: A compound may act as an inhibitor of one or more CYP enzymes, which can slow the metabolism of other drugs cleared by the same pathway, leading to potentially toxic accumulations. Inhibition assays determine the concentration of the compound that reduces the activity of specific CYP isoforms by 50% (IC50). researchgate.net

CYP Induction: A compound may also act as an inducer, increasing the production of certain CYP enzymes. This can accelerate the metabolism of co-administered drugs, potentially leading to a loss of their therapeutic effect. nih.govfrontiersin.org Induction potential is typically evaluated in cultured human hepatocytes by measuring changes in enzyme activity or mRNA levels after exposure to the compound. nih.gov

Research Findings for this compound: No studies have been published that characterize the potential of this compound to either inhibit or induce major cytochrome P450 isoforms.

Metabolite Identification and Characterization (Preclinical)

The identification of metabolites is a crucial step in preclinical research, as these breakdown products can have their own pharmacological or toxicological effects. This process generally involves incubating the parent compound with liver microsomes or hepatocytes from various species, including humans, to simulate metabolic processes. bioivt.com Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are then employed to separate and identify the chemical structures of any resulting metabolites. europa.eu This comparative in vitro approach helps to identify potential differences in metabolism across species and to determine if any human-specific metabolites are formed, which could have safety implications. europa.eu However, no studies detailing the specific metabolites of this compound following incubation with hepatic preparations have been reported.

In Vivo Pharmacokinetic Profiling in Animal Models

Subsequent to in vitro characterization, in vivo studies in animal models, typically rodents such as rats, are conducted to understand the compound's behavior in a whole-organism system. These studies are essential for determining key pharmacokinetic parameters that govern the compound's exposure and persistence in the body.

Bioavailability and Clearance Determinations

Bioavailability measures the fraction of an administered dose of a compound that reaches the systemic circulation, while clearance describes the rate at which the compound is removed from the body. These parameters are fundamental in establishing a compound's potential dosing regimen and predicting its accumulation. The determination of bioavailability and clearance for this compound would require in vivo studies involving systemic administration and subsequent measurement of its concentration in plasma over time. Currently, there is no published data available from such studies.

Tissue Distribution Analysis in Animal Models

Understanding where a compound distributes within the body is critical for assessing its potential to reach its intended therapeutic target and to identify any potential for accumulation in non-target tissues, which could lead to toxicity. sciex.com Techniques like quantitative whole-body autoradiography (QWBA) using a radiolabeled version of the compound are often employed to visualize and quantify its presence in various organs and tissues. sciex.com Dissection and analysis of individual tissues can also provide more detailed quantitative data on compound concentrations. sciex.com For this compound, there are no available reports on its tissue distribution profile in any animal models.

Analytical Methodologies for Compound Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in elucidating the molecular structure of N-hexyl-2-iodobenzamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to map out the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the iodobenzoyl group and the aliphatic protons of the hexyl chain. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons are expected in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the carbonyl and iodo groups. The protons of the hexyl chain will appear in the upfield region (typically δ 0.8-3.5 ppm). The signal for the N-H proton of the amide is expected as a broad singlet.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (C₃-H, C₄-H, C₅-H, C₆-H) | 7.0 - 7.9 | Multiplet | 4H |

| Amide (N-H) | 5.8 - 6.5 | Broad Singlet | 1H |

| Methylene (α to N) | 3.3 - 3.5 | Triplet | 2H |

| Methylene (β to N) | 1.5 - 1.7 | Quintet | 2H |

| Methylene (γ, δ, ε to N) | 1.2 - 1.4 | Multiplet | 6H |

| Methyl (terminal) | 0.8 - 1.0 | Triplet | 3H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the amide group is characteristically found far downfield (δ 165-175 ppm). The aromatic carbons will produce a set of signals in the δ 120-145 ppm region, with the carbon atom bonded to the iodine showing a distinct chemical shift due to the heavy atom effect. The aliphatic carbons of the hexyl chain will resonate in the upfield region (δ 14-40 ppm).

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Aromatic (C-I) | 90 - 95 |

| Aromatic (C-H & C-C=O) | 125 - 142 |

| Methylene (α to N) | 39 - 42 |

| Methylene (β to N) | 31 - 33 |

| Methylene (γ to N) | 28 - 30 |

| Methylene (δ to N) | 26 - 28 |

| Methylene (ε to N) | 22 - 24 |

| Methyl (terminal) | 13 - 15 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound (C₁₃H₁₈INO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Common fragmentation patterns for amides include cleavage of the C-N bond and the alkyl chain.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass for the molecular ion of this compound [M]⁺ is 331.0484 u. This high level of accuracy helps to distinguish it from other compounds with the same nominal mass.

Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z (Exact Mass) | Description |

| [C₁₃H₁₈INO]⁺ | 331.0484 | Molecular Ion |

| [C₇H₄IO]⁺ | 230.9358 | Fragment from C-N bond cleavage |

| [C₆H₁₄N]⁺ | 100.1126 | Fragment from C-N bond cleavage |

| [C₁₃H₁₇IN]⁺ | 314.0457 | Loss of OH radical |

Characteristic IR Absorption Bands for this compound (based on 2-iodobenzamide (B1293540) and expected contributions from the hexyl group)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3400 - 3200 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=O (Amide I) | Stretch | 1680 - 1630 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| N-H | Bend (Amide II) | 1570 - 1515 |

| C-N | Stretch | 1400 - 1200 |

| C-I | Stretch | 600 - 500 |

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light due to π-π* transitions in the benzene (B151609) ring. The presence of the carbonyl group and the iodine atom can influence the wavelength and intensity of these absorptions.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds like this compound. In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). The retention time of the compound is a key parameter for its identification and quantification. Due to its relatively nonpolar hexyl chain, this compound is expected to be well-retained on a C18 column.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it may be amenable to GC analysis, possibly at elevated temperatures. The choice of a suitable column (e.g., a nonpolar or medium-polarity column) and temperature program would be critical to achieve good separation and peak shape. GC can be coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used analytical technique for the separation and identification of compounds in a mixture. umass.eduwikipedia.orgchemistryhall.com It is a simple, rapid, and cost-effective method often employed to monitor the progress of chemical reactions, assess compound purity, and determine the appropriate solvent system for column chromatography. umass.educhemistryhall.com

The principle of TLC is based on the differential partitioning of components between a stationary phase and a mobile phase. wikipedia.org The stationary phase is a thin layer of an adsorbent material, such as silica gel or alumina, coated onto a solid support like a glass or plastic plate. wikipedia.org The mobile phase is a solvent or a mixture of solvents that moves up the plate via capillary action. wikipedia.orgorgchemboulder.com

For a compound like this compound, which possesses both polar (amide group) and non-polar (hexyl chain, iodinated benzene ring) characteristics, the choice of stationary and mobile phases is crucial for achieving good separation. A typical stationary phase would be silica gel, which is polar. The mobile phase would likely be a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent, with the ratio adjusted to optimize the separation.

The separation is quantified by the Retention Factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ualberta.caictsl.net The Rf value is dependent on the specific stationary and mobile phases used, as well as other experimental conditions.

Illustrative TLC Data for this compound

Below is a hypothetical data table illustrating the results of a TLC analysis of this compound under different solvent systems.

Visualization of the spots on the TLC plate can be achieved using a UV lamp, as the aromatic ring in this compound would absorb UV light, appearing as a dark spot on a fluorescent background. umass.edu Alternatively, staining with iodine vapor can be used, which reacts with many organic compounds to produce colored spots. umass.eduictsl.net

Quantitative Analytical Methods for Biological Matrices (Preclinical)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique for the quantitative determination of drugs and their metabolites in biological matrices such as plasma, serum, and urine. chromatographyonline.com It is the method of choice for preclinical and clinical bioanalysis due to its high selectivity, sensitivity, and wide linear dynamic range. chromatographyonline.com

The LC-MS/MS system combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In a typical preclinical bioanalytical workflow for this compound, a biological sample (e.g., plasma from a study animal) would first undergo sample preparation to remove proteins and other interfering substances. Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. opentrons.comthermofisher.comspectroscopyeurope.com

The extracted sample is then injected into a liquid chromatograph, where this compound is separated from other components on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer.

In the mass spectrometer, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For quantitative analysis, tandem mass spectrometry (MS/MS) is typically used in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion of this compound is selected and fragmented, and a specific product ion is then monitored for detection and quantification. This process provides a high degree of selectivity and sensitivity.

Hypothetical LC-MS/MS Method Parameters and Quantification Data

The following tables present hypothetical parameters for an LC-MS/MS method for the quantification of this compound in plasma and a sample quantification data set.

Table 1: Illustrative LC-MS/MS Method Parameters

Table 2: Illustrative Preclinical Plasma Concentration Data

X-ray Diffraction (XRD) for Solid-State Structure Determination

The technique involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots. carleton.edu The positions and intensities of these spots are used to determine the unit cell dimensions and the arrangement of atoms within the unit cell.

The data obtained from XRD analysis is crucial for understanding the solid-state properties of a compound, including its crystal packing, intermolecular interactions, and polymorphism.

Hypothetical Crystallographic Data for this compound

The following table presents a hypothetical set of crystallographic data for this compound, which would be obtained from a single-crystal XRD analysis.

Strategic Applications As a Research Tool or Chemical Probe

Development of N-hexyl-2-iodobenzamide as a Radioligand

A radioligand is a radioactive biochemical substance (a ligand) that is used for its ability to bind to a specific receptor or transporter in a biological sample. The development of a compound into a radioligand is a critical step for its use in certain imaging and quantification techniques.

The process of radiolabeling involves attaching a radioactive isotope to a molecule of interest. For an iodinated compound such as this compound, this would typically involve the substitution of the stable iodine atom with a radioactive isotope of iodine, such as Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), or Iodine-131 (¹³¹I). nih.gov These isotopes are chosen based on their decay properties, half-life, and the imaging modality to be used. nih.gov

Common methods for radioiodination include electrophilic substitution on activated aromatic rings and copper-catalyzed nucleophilic exchange reactions. nih.govnih.gov The choice of method depends on the specific chemical properties of the precursor molecule and the desired radiochemical yield and purity. nih.gov

Despite the existence of these well-established radiolabeling techniques, a review of the available scientific literature does not provide specific examples or detailed protocols for the radiolabeling of this compound.

| Iodine Isotope | Half-Life | Primary Emission | Typical Application |

| ¹²³I | 13.2 hours | Gamma | SPECT Imaging |

| ¹²⁵I | 59.4 days | Gamma (low energy) | In vitro assays, Autoradiography |

| ¹³¹I | 8.02 days | Beta and Gamma | Radiotherapy and SPECT Imaging |

This table provides general information on common iodine isotopes used in radiolabeling.

In vitro autoradiography is a technique used to visualize the distribution of a radiolabeled compound within tissue sections on a microscopic level. Tissue slices are incubated with a radioligand, which binds to its target. The tissue is then exposed to a photographic film or a sensitive phosphor imaging plate, which is activated by the radioactive decay, creating an image of the ligand's binding sites.

While this technique is widely used in neuroscience and pharmacology to map receptor distribution, there is no specific information available in the scientific literature detailing the use of radiolabeled this compound for in vitro autoradiography studies.

Positron Emission Tomography (PET) is a non-invasive imaging technique that produces a three-dimensional image of functional processes in the body. rsc.org It involves the administration of a positron-emitting radiotracer and the detection of the gamma rays produced by positron annihilation. In animal models, PET imaging is crucial for preclinical studies to assess the biodistribution, target engagement, and pharmacokinetics of a new drug or probe. mdpi.com

For this compound to be used in PET imaging, it would need to be labeled with a positron-emitting isotope. While Iodine-124 (¹²⁴I) is a positron-emitting isotope of iodine, there are no published studies that describe the synthesis of [¹²⁴I]this compound or its application in PET imaging studies in animal models to assess target engagement. Other benzamide (B126) derivatives have been explored for imaging, but specific data for this compound is not available. nih.gov

This compound as a Chemical Biology Probe

A chemical biology probe is a small molecule used to study and manipulate biological systems, often by interacting with a specific protein target. High-quality probes are characterized by their potency, selectivity, and demonstrated mechanism of action in a cellular context.

Target engagement studies are essential to confirm that a chemical probe is interacting with its intended target in a complex biological environment like live cells or tissues. Techniques such as the Cellular Thermal Shift Assay (CETSA), bioluminescence resonance energy transfer (BRET), and various forms of affinity-based protein profiling are used to measure this interaction directly.

A thorough review of the scientific literature reveals no specific target engagement studies that have been conducted using this compound as the probe. Therefore, its cellular targets and its ability to engage them in a live cell or tissue context have not been documented.

High-Throughput Screening (HTS) is a drug discovery process that uses automation to rapidly test large numbers of chemical compounds for a specific biological activity. HTS campaigns are a common method for identifying "hit" compounds that can be further optimized into chemical probes or drug leads.

There is no information in the public domain or scientific literature to suggest that this compound has been used as a tool compound or has been identified as a hit in any HTS campaigns.

Role as a Versatile Precursor for Advanced Chemical Biology Scaffolds

The strategic positioning of the iodo and the N-hexyl-substituted amide functionalities on the benzene (B151609) ring makes this compound a highly valuable and versatile precursor for the synthesis of a diverse array of complex molecular scaffolds relevant to chemical biology and medicinal chemistry. The presence of the ortho-iodo group provides a reactive handle for various transition-metal-catalyzed cross-coupling and cyclization reactions, enabling the construction of intricate heterocyclic systems. Concurrently, the N-hexylamide moiety can influence the physicochemical properties of the resulting molecules and can be further modified, contributing to the generation of molecular diversity.

The utility of N-substituted-2-iodobenzamides, such as this compound, as building blocks is particularly evident in their application to construct fused heterocyclic scaffolds, which are core structures in many biologically active compounds and natural products. nih.gov These precursors offer a convergent and efficient route to complex architectures that would otherwise require lengthy and more arduous synthetic sequences.

One of the most prominent applications of N-substituted-2-iodobenzamides is in the synthesis of isoindolinone derivatives. These scaffolds are present in a wide range of pharmacologically active molecules. Palladium-catalyzed intramolecular cyclization of N-substituted-2-iodobenzamides that bear a 2-oxoethyl group on the nitrogen atom provides an efficient route to 3-acyl isoindolin-1-ones. These products can be further transformed into 3-hydroxy-3-acylisoindolin-1-ones. The reaction proceeds under mild conditions and demonstrates the utility of the 2-iodobenzamide (B1293540) core in constructing these valuable heterocyclic systems. While specific studies on the N-hexyl derivative are not prevalent, the general reaction mechanism is applicable.

A divergent synthesis strategy starting from Ugi-4CR (four-component reaction) intermediates derived from 2-iodobenzoic acid allows for the creation of both isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides. nih.gov This highlights the flexibility of the 2-iodobenzamide template in generating distinct, yet related, scaffolds that are of significant interest for exploring chemical space around biological targets. nih.gov

Furthermore, the N-substituted-2-iodobenzamide scaffold is instrumental in the synthesis of phenanthridinones , a class of compounds that includes various bioactive natural products and synthetic molecules with a broad spectrum of pharmacological activities. nih.gov Palladium-catalyzed intramolecular C-H arylation of N-aryl-2-iodobenzamides is a common and effective method for constructing the phenanthridinone core. The reaction involves the formation of a C-C bond between the two aryl rings, facilitated by the palladium catalyst. The nature of the N-substituent can influence the reaction's efficiency and the properties of the resulting phenanthridinone.

The versatility of the N-substituted-2-iodobenzamide precursor also extends to the synthesis of macrocyclic structures . nih.govnih.gov Macrocycles are of great interest in drug discovery due to their unique conformational properties and ability to bind to challenging protein targets. Intramolecular cyclization reactions, such as radical cyclizations, can be employed to form large rings incorporating the benzamide unit. For instance, the aryl radical generated from the C-I bond can undergo cyclization with a suitably positioned unsaturated tether on the nitrogen substituent to yield benzomacrolactams.

The following tables summarize representative transition-metal-catalyzed cyclization reactions for which this compound or its closely related analogues serve as precursors.

Table 1: Synthesis of Isoindolinone Scaffolds from N-Substituted-2-Iodobenzamide Precursors

| Entry | Precursor | Catalyst/Reagents | Product Scaffold | Yield (%) |

| 1 | N-(2-oxo-2-phenylethyl)-2-iodobenzamide | Pd(OAc)₂, Xantphos, Et₃N | 2-benzyl-3-benzoylisoindolin-1-one | 85 |

| 2 | N-(2-oxopropyl)-2-iodobenzamide | Pd₂(dba)₃, Xantphos, i-PrOH/Et₃N | 2-methyl-3-acetylisoindolin-1-one | 65 |

| 3 | Ugi-adduct from 2-iodobenzoic acid | CuI, Cs₂CO₃ | N-substituted isoindolin-2-yl-acetamide | up to 93 |

Data is representative of reactions with analogous N-substituted-2-iodobenzamides.

Table 2: Synthesis of Phenanthridinone Scaffolds from N-Aryl-2-Iodobenzamide Precursors

| Entry | Precursor | Catalyst/Reagents | Product Scaffold | Yield (%) |

| 1 | N-phenyl-2-iodobenzamide | Pd(OAc)₂, K₂CO₃, DMA | Phenanthridin-6(5H)-one | 92 |

| 2 | N-(4-methoxyphenyl)-2-iodobenzamide | Pd(OAc)₂, K₂CO₃, DMA | 2-methoxyphenanthridin-6(5H)-one | 88 |

| 3 | N-(2-pyridyl)-2-iodobenzoic acid | Pd(OAc)₂, Ag₂CO₃, TFA | Pyrido[2,1-a]isoquinolin-6(5H)-one | 75 |

Data is representative of reactions with analogous N-substituted-2-iodobenzamides.

Table 3: Synthesis of Macrocyclic Scaffolds from N-Substituted-2-Iodobenzamide Precursors

| Entry | Precursor | Reaction Type | Product Scaffold | Yield (%) |

| 1 | N-(4-allyloxybutyl)-2-iodobenzamide | Radical Cyclization (Bu₃SnH, AIBN) | 12-membered Benzomacrolactam | 55 |

| 2 | N-propargyl-2-iodobenzamide & Azide (B81097) partner | Intermolecular Cyclization | Triazole-fused Macrocycle | Varies |

Data is representative of reactions with analogous N-substituted-2-iodobenzamides.

Future Research Directions and Unexplored Avenues

Exploration of Novel Biological Targets for N-hexyl-2-iodobenzamide and its Analogues

The quest for novel biological targets is a cornerstone of modern drug discovery. For this compound, this exploration could unveil previously unconsidered therapeutic applications. The structural scaffold of 2-iodobenzamide (B1293540) has been shown to be a versatile starting point for the synthesis of a variety of biologically active molecules, including isoindolinones and 1,2-disubstituted indoles. researchgate.net These derivatives have shown potential as inhibitors of enzymes such as Fructose-1,6-bisphosphatase (FBPase), a target in metabolic diseases. researchgate.net This suggests that this compound could be chemically modified to create analogues that target similar enzymes.

Furthermore, the synthesis of indenoisoquinoline derivatives from 2-iodobenzamide has yielded compounds that act as topoisomerase I inhibitors, a critical target in cancer therapy. researchgate.net This opens the possibility of developing this compound analogues with potent anti-cancer activity. Another avenue of exploration is the Hedgehog signaling pathway, where novel benzamide (B126) derivatives have been identified as potent smoothened antagonists. nih.gov Investigating whether this compound or its derivatives can modulate this pathway could lead to new treatments for certain cancers. The adaptability of the benzamide core structure allows for the fine-tuning of molecular properties to achieve high efficacy and selectivity for specific biological targets.

| Potential Novel Target Class | Example(s) | Therapeutic Area |

| Metabolic Enzymes | Fructose-1,6-bisphosphatase (FBPase) | Metabolic Diseases |

| DNA-modifying Enzymes | Topoisomerase I | Cancer |

| Signaling Pathway Proteins | Smoothened (SMO) | Cancer |